molecular formula C23H22O4 B3433149 [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester CAS No. 15373-33-8

[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester

Cat. No.: B3433149
CAS No.: 15373-33-8
M. Wt: 362.4 g/mol
InChI Key: AXVNASNMWOTDCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester typically involves the esterification of [3,4-Bis(benzyloxy)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of adrenergic receptors, influencing neurotransmission and inflammatory responses. The pathways involved include the regulation of catecholamine levels and the modulation of signal transduction processes.

Comparison with Similar Compounds

  • [3,4-Dimethoxyphenyl]acetic Acid Methyl Ester
  • [3,4-Dihydroxyphenyl]acetic Acid Methyl Ester
  • [3,4-Methylenedioxyphenyl]acetic Acid Methyl Ester

Comparison:

Properties

IUPAC Name

methyl 2-[3,4-bis(phenylmethoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-25-23(24)15-20-12-13-21(26-16-18-8-4-2-5-9-18)22(14-20)27-17-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVNASNMWOTDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261395
Record name Methyl 3,4-bis(phenylmethoxy)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15373-33-8
Record name Methyl 3,4-bis(phenylmethoxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15373-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-bis(phenylmethoxy)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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